2-(3,4-Dichlorophenyl)-3-[4-(4-morpholinyl)-3-nitrophenyl]acrylonitrile is a synthetic compound belonging to the class of 2-phenylacrylonitriles. This family of compounds is characterized by two terminal aromatic moieties linked by a conjugated cyano (acrylonitrile) group. The compound has emerged as a potential lead in the search for novel anti-cancer agents. Specifically, it demonstrates significant activity against the estrogen receptor-positive (ER+ve) human breast cancer cell line, MCF-7. []
The synthesis of 2-(3,4-dichlorophenyl)-3-[4-(4-morpholinyl)-3-nitrophenyl]acrylonitrile is achieved through a focused library approach. This involves the synthesis of a series of structurally related compounds, allowing for the exploration of structure-activity relationships and the identification of optimal pharmacophores. While the specific synthetic details for this compound are not provided in the analyzed papers, the general synthetic strategy likely involves a Knoevenagel condensation reaction. This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as a malononitrile derivative, in the presence of a base catalyst. []
The primary application identified for 2-(3,4-Dichlorophenyl)-3-[4-(4-morpholinyl)-3-nitrophenyl]acrylonitrile is in anti-cancer research. It demonstrates significant growth inhibition against the MCF-7 breast cancer cell line, showing a GI50 value of 0.127 ± 0.043 μM. Furthermore, the compound displays a high degree of selectivity for MCF-7 cells, exhibiting up to 543-fold greater potency compared to nine other non-breast cancer cell lines. This selectivity profile underscores its potential as a lead compound for developing targeted therapies against estrogen receptor-positive (ER+ve) breast cancer. []
CAS No.: 5208-59-3
CAS No.: 3338-55-4
CAS No.: 26404-66-0
CAS No.: 1460-97-5
CAS No.: 2102-58-1